molecular formula C15H22N2O3 B1288930 1-Boc-4-(2-pyridyloxy)piperidine CAS No. 313490-35-6

1-Boc-4-(2-pyridyloxy)piperidine

Cat. No.: B1288930
CAS No.: 313490-35-6
M. Wt: 278.35 g/mol
InChI Key: LYGIBBFCSCAULH-UHFFFAOYSA-N
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Description

1-Boc-4-(2-pyridyloxy)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 2-pyridyloxy substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enabling controlled functionalization during synthetic workflows.

Properties

IUPAC Name

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGIBBFCSCAULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619847
Record name tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313490-35-6
Record name tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.

Chemical Reactions Analysis

1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of 1-Boc-4-(2-pyridyloxy)piperidine, highlighting substituent variations and their implications:

Compound Name Substituent at 4-Position Molecular Formula Molar Mass (g/mol) Key Features
This compound 2-Pyridyloxy C15H21N2O3 277.34* Heteroaromatic group; potential for H-bonding and π-π interactions
1-Boc-4-(aminomethyl)piperidine Aminomethyl C11H22N2O2 214.30 Primary amine for further derivatization; used in kinase inhibitor synthesis
1-Boc-4-(3-carboxyphenoxy)piperidine 3-Carboxyphenoxy C18H24NO5 334.39 Carboxylic acid group enhances solubility and metal coordination
1-Boc-4-(2-bromophenyl)piperidine 2-Bromophenyl C16H22BrNO2 340.26 Bromine substituent enables cross-coupling reactions
1-Boc-4-(4-iodopyrazol-1-yl)piperidine 4-Iodo-1H-pyrazol-1-yl C13H20IN3O2 377.22 Halogenated heterocycle for radiopharmaceutical applications
1-Boc-4-(4-fluorophenylamino)piperidine 4-Fluorophenylamino C16H23FN2O2 294.36 Fluoro substituent improves metabolic stability and bioavailability

*Calculated based on and standard atomic weights.

Physicochemical Properties

  • Carboxylic acid-containing derivatives (e.g., 1-Boc-4-(3-carboxyphenoxy)piperidine) exhibit enhanced solubility in polar solvents and physiological buffers .
  • Stability :
    • The Boc group is stable under basic conditions but cleaved by acids. Electron-withdrawing substituents (e.g., bromophenyl) may accelerate deprotection under acidic conditions compared to electron-donating groups (e.g., pyridyloxy) .

Biological Activity

1-Boc-4-(2-pyridyloxy)piperidine is a piperidine derivative characterized by the presence of a 2-pyridyloxy group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

  • Molecular Formula : C13H18N2O2
  • CAS Number : 313490-35-6

This compound is believed to exert its biological effects through several mechanisms:

  • Target Interaction : It primarily interacts with various receptors and enzymes involved in cellular signaling pathways, particularly those related to neurogenesis and hypoxia response.
  • HIF-1 Modulation : Similar compounds have been shown to activate hypoxia-inducible factor 1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels, thus influencing tumor growth and survival .

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, may enhance cognitive functions and promote neurogenesis. For instance, studies involving related compounds have demonstrated improvements in memory and learning tasks in animal models, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Properties

The modulation of HIF-1 by this compound can lead to the upregulation of genes involved in angiogenesis and cell survival, which are crucial for tumor progression. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells under hypoxic conditions, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityEffect ObservedReference
NeurogenesisEnhanced neuronal differentiation
Cognitive FunctionImproved performance in memory tasks
Tumor Cell ProliferationInhibition under hypoxic conditions
HIF-1 ActivationUpregulation of target genes

Study 1: Neurogenic Effects

In a study assessing the impact of this compound on neural stem cells (NSCs), researchers observed significant increases in the proliferation of NSCs when treated with this compound. The results indicated a dose-dependent relationship, with higher concentrations leading to more pronounced effects on cell proliferation .

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound revealed that it effectively reduced the viability of various cancer cell lines. The study highlighted its ability to induce apoptosis through HIF-1 modulation, suggesting its potential as a therapeutic agent against solid tumors .

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